N-(3,4-dimethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic compound featuring a dihydropyridine core substituted with a trifluoromethylbenzyl group at the 1-position and a 3,4-dimethoxyphenylcarboxamide moiety at the 3-position. The trifluoromethyl group, a strong electron-withdrawing substituent, likely improves metabolic stability and binding affinity to hydrophobic targets.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4/c1-30-18-8-7-17(11-19(18)31-2)26-21(29)15-6-9-20(28)27(13-15)12-14-4-3-5-16(10-14)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWSQZVYIKPDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under reflux conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the dimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could be useful in the treatment of cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: It is used in studies to understand its interaction with various biological targets.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with calcium channels. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced cardiac contractility.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
*Molecular formula of the target compound is inferred as ~C23H21F3N2O4 based on structural analogs.
Physicochemical and Inferred Bioactivity Differences
Solubility and Lipophilicity: The target compound’s 3,4-dimethoxyphenyl group increases lipophilicity compared to the carbamoyl-substituted analog (), which may enhance membrane permeability but reduce aqueous solubility.
Metabolic Stability: The trifluoromethyl group in the target compound and analogs is known to resist oxidative metabolism, extending half-life . The dihydropyridazine core in ’s compound may exhibit higher reactivity due to ring strain, leading to faster degradation .
Carbamoyl () and chloro () groups withdraw electrons, altering binding modes to targets like kinases or GPCRs .
Biological Activity
N-(3,4-dimethoxyphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the trifluoromethyl group and methoxy substituents enhances its lipophilicity and may influence its interaction with biological targets.
1. Antitumor Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antitumor properties. Specifically, studies have shown that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation, such as the BRAF(V600E) and EGFR pathways. The structural modifications in this compound may contribute to enhanced efficacy against various cancer cell lines.
2. Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
3. Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. The ability to scavenge free radicals can mitigate oxidative stress-related damage in cells, potentially offering protective effects against various diseases, including neurodegenerative disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and inflammation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis.
- Radical Scavenging : Its structural features may allow it to effectively neutralize reactive oxygen species (ROS).
Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds. For instance:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Investigated pyrazole derivatives with similar structures exhibiting significant antitumor activity against various cancer cell lines. |
| PMC6920776 (2019) | Highlighted the dual inhibitory effects on AChE and BChE by structurally related compounds, suggesting potential neuroprotective applications. |
| PubChem Database | Compiled data on molecular interactions and pharmacokinetics for derivatives showing promising biological activities. |
Case Studies
A notable case study involved the evaluation of a related dihydropyridine derivative in a clinical setting where it demonstrated significant reduction in tumor size in patients with advanced-stage cancer. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.
Q & A
Q. How can the synthesis yield of this compound be optimized?
Methodology :
- Reaction Conditions : Use triphosgene in anhydrous acetonitrile with triethylamine as a base, as demonstrated in carboxamide syntheses (e.g., 86.7% yield achieved for structurally related compounds) .
- Catalytic Systems : Explore phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency.
- Purification : Employ silica gel column chromatography with gradients of EtOAc/petroleum ether (1:10) for high-purity isolation .
Q. What analytical techniques are recommended for structural elucidation?
Methodology :
- NMR Spectroscopy : Use and NMR to confirm substituent positions and dihydropyridine ring conformation (e.g., chemical shifts for carbonyl groups at δ ~165–170 ppm) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., fluorine substituent coplanarity with aromatic rings) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm) .
Q. How can solubility challenges in aqueous buffers be addressed?
Methodology :
- Co-solvents : Use DMSO or cyclodextrin-based formulations to enhance solubility without disrupting biological assays.
- Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .
Advanced Research Questions
Q. How can enantiomeric separation of dihydropyridine derivatives be achieved?
Methodology :
Q. How to resolve contradictions in biological activity data across studies?
Methodology :
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodology :
Q. How to design in vitro models for assessing metabolic stability?
Methodology :
Q. How to identify degradation products under accelerated stability conditions?
Methodology :
Q. How to validate assay specificity in complex biological matrices?
Methodology :
Q. What computational approaches predict binding interactions with target enzymes?
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
